molecular formula C6H9ClO2 B13404981 3-Chlorooxepan-2-one

3-Chlorooxepan-2-one

Cat. No.: B13404981
M. Wt: 148.59 g/mol
InChI Key: XJOZVHUKILXBEV-UHFFFAOYSA-N
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Description

3-Chlorooxepan-2-one is a seven-membered lactone (cyclic ester) featuring a chlorine substituent at the 3-position and a ketone group at the 2-position. It serves as a key intermediate in organic synthesis, particularly in "click" chemistry for functionalizing polymers and synthesizing substituted lactones . The compound is synthesized via the Baeyer-Villiger oxidation of 2-chlorocyclohexanone, followed by purification through recrystallization or distillation . Its reactivity is defined by the lactone ring’s propensity for nucleophilic attack at the carbonyl carbon and the chloro group’s susceptibility to substitution reactions (e.g., azide displacement) .

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

3-chlorooxepan-2-one

InChI

InChI=1S/C6H9ClO2/c7-5-3-1-2-4-9-6(5)8/h5H,1-4H2

InChI Key

XJOZVHUKILXBEV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=O)C(C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorooxepan-2-one can be synthesized through the Baeyer-Villiger oxidation of 3-chlorocyclohexanone. The reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired lactone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Baeyer-Villiger oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product .

Mechanism of Action

The mechanism of action of 3-chlorooxepan-2-one primarily involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are catalyzed by various agents, leading to the formation of polyesters. These polyesters can further interact with biological systems, exhibiting properties such as biodegradability and biocompatibility .

Comparison with Similar Compounds

3-Chloroazepan-2-one

Structural Similarities :

  • Both compounds contain a seven-membered ring with a ketone group (2-position) and a chlorine substituent (3-position).
  • The lactone (oxepanone) vs. lactam (azepanone) distinction defines their core reactivity: 3-Chlorooxepan-2-one is a cyclic ester, while 3-Chloroazepan-2-one is a cyclic amide.

Key Differences :

  • Synthesis : 3-Chloroazepan-2-one is synthesized via hydrogenation of 3,3-dichloro-2-oxohexamethyleneimine in acetic acid , whereas this compound relies on Baeyer-Villiger oxidation .
  • Reactivity: The lactam structure of 3-Chloroazepan-2-one is less prone to ring-opening under basic conditions compared to the lactone ring of this compound, which undergoes hydrolysis or aminolysis readily .
  • Applications : 3-Chloroazepan-2-one derivatives are explored in medicinal chemistry (e.g., protease inhibitors), while this compound is primarily used in polymer functionalization .

3-Aminoazepan-2-one Derivatives

Examples :

  • (S)-3-Aminoazepan-2-one (CAS 21568-87-6): Features an amino group instead of chlorine at the 3-position, enabling peptide coupling or coordination chemistry .
  • 3-Aminohexahydro-2H-azepin-2-one hydrochloride (CAS 26081-07-2): A salt form used in pharmaceutical intermediates .

Comparison with this compound :

  • Stability: Amino derivatives are more polar and hygroscopic, requiring stringent storage conditions compared to the relatively stable this compound .

Chlorosyringaldehyde (2-Chloro-4-hydroxy-3,5-dimethoxybenzaldehyde)

Structural Contrast :

  • An aromatic aldehyde with chloro, hydroxy, and methoxy substituents, differing entirely from the aliphatic lactone structure of this compound .

Functional Differences :

  • Applications : Chlorosyringaldehyde is a lignin derivative used in flavoring agents and agrochemicals, whereas this compound is a synthetic intermediate .
  • Reactivity : The benzaldehyde core undergoes electrophilic aromatic substitution, unlike the lactone’s ring-opening reactions .

1-Chloro-3-(3-chlorophenyl)propan-2-one

Key Features :

  • A diketone with two chlorine atoms (CAS 24253-17-6), structurally distinct from the monochloro lactone .

Contrasts :

  • Reactivity: The diketone undergoes keto-enol tautomerism and cross-linking reactions, whereas this compound’s reactivity centers on lactone ring-opening .
  • Applications : Used in organic synthesis for building chlorinated aromatics, unlike the polymer-focused applications of this compound .

Data Table: Comparative Analysis of Key Compounds

Compound CAS No. Molecular Formula Core Structure Key Reactivity Primary Applications References
This compound Not provided C₆H₉ClO₂ Lactone Ring-opening, nucleophilic substitution Polymer functionalization
3-Chloroazepan-2-one Not provided C₆H₁₀ClNO Lactam Hydrogenation, amide bond stability Medicinal chemistry
(S)-3-Aminoazepan-2-one 21568-87-6 C₆H₁₂N₂O Lactam Peptide coupling, coordination chemistry Pharmaceutical intermediates
Chlorosyringaldehyde 57-62-5 C₉H₉ClO₄ Benzaldehyde Electrophilic substitution Agrochemicals, flavoring agents
1-Chloro-3-(3-chlorophenyl)propan-2-one 24253-17-6 C₉H₈Cl₂O Diketone Keto-enol tautomerism Chlorinated aromatic synthesis

Research Findings and Trends

  • This compound is pivotal in polymer science due to its compatibility with "click" chemistry, enabling efficient functionalization of polyesters like PCL and PLA .
  • 3-Chloroazepan-2-one and its amino derivatives show promise in drug discovery, particularly for targeting proteases and kinases .
  • Chlorinated aromatic compounds (e.g., Chlorosyringaldehyde) remain critical in agrochemical development but face regulatory scrutiny due to environmental persistence .

Biological Activity

3-Chlorooxepan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorinated oxepane ring structure. Its molecular formula is C5H7ClOC_5H_7ClO, and it features a unique arrangement that contributes to its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have shown that derivatives of 3-chloro compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that 3-chloro-2-azetidinones can induce apoptosis in human breast cancer cells by modulating the expression of key regulatory proteins such as BAX and Bcl-2 .

Table 1: Antiproliferative Activity of 3-Chloro Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast)0.0039Induction of apoptosis via BAX/Bcl-2 ratio
3-Chloro-2-azetidinoneMDA-MB-2310.0055Apoptosis through mitochondrial pathways
3-Chloro-β-lactamHL60 (Leukemia)0.0070Inhibition of β-tubulin polymerization

This table summarizes the IC50 values for various chlorinated compounds, highlighting their effectiveness against specific cancer cell lines.

Mechanistic Insights

The biological activity of this compound has been linked to its ability to interact with cellular targets, particularly in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to the colchicine binding site on β-tubulin, disrupting microtubule dynamics essential for cell division .

Case Study 1: Breast Cancer Treatment

In a controlled study involving the MCF-7 breast cancer cell line, treatment with a series of chlorinated derivatives, including this compound, demonstrated a marked reduction in cell viability. The study employed the AlamarBlue assay to assess cytotoxicity, revealing that compounds with halogen substitutions exhibited enhanced antiproliferative effects compared to their non-halogenated counterparts .

Case Study 2: Leukemia Cell Line Response

Another investigation focused on acute myeloid leukemia (AML) cells where 3-chloro derivatives were tested for their ability to induce apoptosis. The results indicated that these compounds significantly reduced cell viability and increased markers associated with programmed cell death, further supporting their potential as therapeutic agents in hematological malignancies .

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